N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Description
The compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of the molecules was accurately drawn using ChemDraw Ultra software, then optimized at density functional theory (DFT) using Becke’s three-parameter Lee–Yang–Parr hybrid functional (B3LYP/6-311**) basis set in a vacuum of Spartan 14 software .Chemical Reactions Analysis
The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes. COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .Scientific Research Applications
Synthesis and Chemical Properties
Convenient Synthesis of Thiazolopyrimidines : A study discusses the synthesis of various thiazolopyrimidines and related compounds, highlighting methods that could be applicable to structurally similar compounds like the one (Sherif et al., 1993).
Analgesic Properties Optimization : Another research focused on the methylation of pyridine moiety in pyrido[1,2-a]pyrimidine derivatives to enhance their biological properties, suggesting a potential route for modifying similar compounds to achieve desired effects (Ukrainets et al., 2015).
Microwave-mediated Synthesis : The study showcases a microwave-mediated, solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines, presenting a rapid and efficient method that could be relevant for synthesizing related compounds (Eynde et al., 2001).
Potential Applications
Anticancer and Anti-inflammatory Agents : Research on pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic applications of structurally similar pyrimidine derivatives (Rahmouni et al., 2016).
Antimicrobial Activity : Thienopyrimidine derivatives were synthesized and evaluated for their antimicrobial activity, suggesting that similar compounds could be explored for antibacterial and antifungal applications (Bhuiyan et al., 2006).
Gene Expression Inhibition : Studies on ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives as inhibitors of AP-1 and NF-kappaB mediated gene expression offer insights into the regulatory potential of similar compounds in gene expression pathways (Palanki et al., 2002).
Properties
IUPAC Name |
N-[2-[butyl(methyl)amino]ethyl]-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-4-5-9-20(3)11-8-18-15(22)13-16(23)19-14-12(2)7-6-10-21(14)17(13)24/h6-7,10,23H,4-5,8-9,11H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKNPQXQWWPLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCNC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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